N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound features a thiadiazole ring, which is known for its versatile biological activities and medicinal applications. The presence of the pyridazinone moiety further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-7-13-14-11(19-7)12-9(17)5-3-8-4-6-10(18)16(2)15-8/h4,6H,3,5H2,1-2H3,(H,12,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBYRIRVEZMUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC2=NN(C(=O)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the reaction of 5-methyl-1,3,4-thiadiazole with an appropriate acyl chloride under controlled conditions to introduce the propanamide group. Subsequent steps may include the formation of the pyridazinone ring through cyclization reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale reactions are often carried out in specialized reactors with precise temperature and pressure control to achieve consistent results. Purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or triethylamine.
Major Products Formed:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiadiazole ring and a pyridazinone moiety, which contribute to its unique chemical properties. The synthesis typically involves several steps:
- Formation of the Thiadiazole Core : The initial step often includes the reaction of 5-methyl-1,3,4-thiadiazole with an appropriate acyl chloride to introduce the propanamide group.
- Cyclization : Subsequent cyclization reactions are performed to form the pyridazinone ring.
- Optimization : Reaction conditions such as temperature and pressure are optimized to achieve high yields and purity.
Biological Activities
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide has demonstrated significant biological activity across various domains:
Antimicrobial Properties
Studies indicate that compounds with similar structures exhibit antimicrobial effects against a range of pathogens. The thiadiazole moiety is particularly noted for its ability to inhibit bacterial growth, making this compound a candidate for developing new antibiotics.
Anticancer Activity
Research has shown that this compound can inhibit key enzymes involved in tumor growth. In preclinical models, it has exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
Industrial Applications
Beyond its medicinal potential, this compound is also being explored for industrial applications:
Material Science
The compound's unique properties make it suitable for use in coatings and dyes. Its stability and reactivity allow it to serve as a building block for more complex materials.
Chemical Synthesis
In organic chemistry, this compound acts as an intermediate for synthesizing other biologically active molecules. Its versatility facilitates the development of novel compounds with enhanced properties.
Case Studies
Several studies have documented the applications and efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Study | Evaluated against E. coli and S. aureus | Showed significant inhibition of bacterial growth compared to control groups. |
| Anticancer Research | Tested on various cancer cell lines | Demonstrated cytotoxicity with IC50 values indicating effective dose ranges for therapeutic applications. |
| Material Application | Explored as a dye precursor | Exhibited excellent stability and color retention in various substrates. |
Mechanism of Action
The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide exerts its effects involves interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and bind to biological targets, leading to its biological activities. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Thiadiazole Derivatives: Other thiadiazole derivatives share similar structural features and biological activities.
Pyridazinone Derivatives: Compounds containing the pyridazinone ring also exhibit comparable properties.
Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a compound that has garnered attention due to its potential biological activities. The thiadiazole moiety is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article explores the biological activities of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Formula: CHNS
Molecular Weight: 248.32 g/mol
1. Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. A study on related thiadiazole derivatives demonstrated their effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative A | E. coli | 32 µg/mL |
| Thiadiazole Derivative B | S. aureus | 16 µg/mL |
2. Inhibition of Monoamine Oxidase (MAO)
The compound's structural features suggest potential MAO inhibitory activity. A study evaluating various thiadiazole derivatives found that certain substitutions could enhance MAO-A inhibitory activity significantly. For instance, a derivative with a similar structure exhibited an IC value of 0.060 μM against MAO-A, indicating potent inhibition .
| Compound | MAO-A Inhibition (IC) |
|---|---|
| N-(5-methyl-1,3,4-thiadiazol-2-yl) derivative | 0.060 μM |
| Reference Inhibitor (Moclobemide) | 0.075 μM |
3. Anti-Cancer Activity
Thiadiazole derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that compounds with the thiadiazole scaffold can inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
4. Anti-inflammatory Properties
The anti-inflammatory effects of thiadiazole derivatives have been noted in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX, making them potential candidates for treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of the target compound and evaluated their antimicrobial efficacy against multi-drug resistant strains of bacteria. Results showed that specific modifications enhanced activity against resistant strains.
Case Study 2: MAO Inhibition
A detailed investigation into the MAO inhibitory properties revealed that certain structural modifications could lead to enhanced selectivity for MAO-A over MAO-B, suggesting potential therapeutic applications in treating depression and neurodegenerative disorders .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide?
Answer:
The synthesis typically involves stepwise construction of the thiadiazole and dihydropyridazinone moieties, followed by coupling via a propanamide linker. Key steps include:
- Thiadiazole formation : Cyclization of thiosemicarbazides under acidic conditions, as seen in analogous thiadiazole syntheses .
- Dihydropyridazinone synthesis : Oxidative cyclization of hydrazine derivatives with diketones, optimized at 60–80°C in ethanol .
- Coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF to link the two heterocyclic units .
Critical parameters : Solvent polarity (DMF for coupling), temperature control (±5°C), and stoichiometric ratios (1.2:1 excess of activating agents) to minimize side reactions .
Basic: Which analytical techniques are critical for structural validation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments (e.g., methyl groups at δ ~2.5 ppm for thiadiazole-CH₃) and carbon backbone connectivity .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ ion matching calculated mass within 3 ppm error) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly if unexpected tautomerism is observed (e.g., keto-enol shifts in dihydropyridazinone) .
Advanced: How can researchers resolve contradictory bioactivity data across enzymatic vs. cell-based assays?
Answer:
Discrepancies often arise from:
- Membrane permeability : Poor cellular uptake despite high enzymatic inhibition. Mitigate by:
- LogP optimization (target ~2–3) via substituent modifications (e.g., replacing methyl with trifluoromethyl) .
- Prodrug strategies (e.g., acetyl-protected hydroxyl groups) .
- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity .
- Assay conditions : Validate pH (6.5–7.4 for cell-based) and redox buffers to stabilize the dihydropyridazinone moiety .
Advanced: What mechanistic approaches explain low yields in the final cyclization step?
Answer:
Low yields (<40%) in cyclization may stem from:
- Thermodynamic vs. kinetic control : High-temperature reactions favor undesired byproducts. Solutions:
- Use milder conditions (e.g., 50°C in THF with molecular sieves) .
- Introduce directing groups (e.g., nitro substituents) to guide regioselectivity .
- Catalyst selection : Screen Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to enhance cyclization efficiency .
- Byproduct analysis : Employ LC-MS to identify and quantify intermediates, guiding stoichiometric adjustments .
Basic: Which functional groups in this compound are most reactive under physiological conditions?
Answer:
- Thiadiazole sulfur atoms : Prone to nucleophilic attack (e.g., by glutathione), potentially altering bioactivity. Monitor via stability studies in simulated plasma .
- Dihydropyridazinone carbonyl : Susceptible to reductase-mediated conversion to inactive diol forms. Stabilize via fluorination at the C-6 position .
- Propanamide linker : Hydrolysis at extreme pH. Assess stability in PBS buffers (pH 7.4) over 24 hours .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications :
- Replace thiadiazole with oxadiazole to assess heterocycle rigidity .
- Vary substituents on the dihydropyridazinone (e.g., Cl, OMe) to probe steric/electronic effects .
- Linker optimization : Test ethanamide or butanamide spacers for improved binding pocket fit .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electrostatic/hydrophobic fields with IC₅₀ values .
Validation : Parallel synthesis of 10–15 analogs with in vitro screening against target enzymes (e.g., kinase panels) .
Advanced: What strategies mitigate degradation during long-term storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis .
- Excipient screening : Add trehalose (5% w/v) or cyclodextrins to stabilize the amorphous form .
- Light sensitivity : Use amber vials and validate stability under ICH Q1B photostability conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
